molecular formula C10H11Cl2N3O B6637077 1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol

1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol

Cat. No.: B6637077
M. Wt: 260.12 g/mol
InChI Key: LAYGQWVOGCTANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

1-(5,6-dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O/c1-10(2,16)5-15-9-4-7(12)6(11)3-8(9)13-14-15/h3-4,16H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYGQWVOGCTANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C2=CC(=C(C=C2N=N1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol typically involves the reaction of 5,6-dichlorobenzotriazole with 2-methylpropan-2-ol under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

1-(5,6-Dichlorobenzotriazol-1-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.